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Compound of Interest

Compound Name: RMC-4529

Cat. No.: B12418235 Get Quote

Disclaimer: Initial searches for "RMC-4529" did not yield any specific information for a

compound with this designation. It is highly probable that this was a typographical error. Based

on available public information, this document focuses on RMC-6236, a clinical-stage RAS(ON)

multi-selective inhibitor from Revolution Medicines, for which there is substantial preclinical and

preliminary clinical data. Information on a related compound, RMC-6291, a KRASG12C(ON)

inhibitor, is also included for comparative purposes.

These application notes are intended for researchers, scientists, and drug development

professionals interested in the preclinical and clinical profile of RMC-6236.

Overview of RMC-6236
RMC-6236 is a first-in-class, oral, non-covalent inhibitor that selectively targets the active,

GTP-bound (ON) state of both mutant and wild-type RAS isoforms (KRAS, NRAS, HRAS).[1][2]

[3] It forms a tri-complex with cyclophilin A (CypA) and RAS(ON), sterically blocking the

interaction of RAS with its downstream effectors and thereby inhibiting oncogenic signaling.[4]

[5] Preclinical studies and preliminary clinical data have shown that RMC-6236 is well-tolerated

and exhibits anti-tumor activity in various RAS-driven cancer models and in patients.[1][2][5][6]
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RMC-6236 has demonstrated dose-dependent pharmacokinetics compatible with once-daily

oral dosing.[2][6]

Preclinical Pharmacokinetics
In preclinical mouse xenograft models, RMC-6236 showed dose-dependent exposure in both

blood and tumor tissue following a single oral dose. Repeated daily dosing did not lead to

accumulation in blood or tumors.[1]

Table 1: Preclinical Pharmacokinetic Parameters of RMC-6236 in Mouse Xenograft Models

Dose (mg/kg) Tissue
Cmax (ng/mL or
ng/g)

AUC (ngh/mL or
ngh/g)

3 Blood Data not specified Data not specified

10 Blood Data not specified Data not specified

25 Blood Data not specified Data not specified

3 Tumor Data not specified Data not specified

10 Tumor Data not specified Data not specified

25 Tumor Data not specified Data not specified

Specific quantitative values for Cmax and AUC in preclinical models were not available in the

provided search results, though dose-dependency was established.

A related compound, RMC-6291, showed high oral bioavailability in mice (60%).[4]

Clinical Pharmacokinetics
In a Phase 1/2 clinical trial (RMC-6236-001), RMC-6236 was administered orally once daily

(QD) at doses ranging from 10 mg to 400 mg.[2][7] The results indicated dose-dependent

increases in exposure with minimal accumulation after repeat dosing.[2][5] At doses of 80 mg

and higher, the exposures achieved were within the range predicted to induce tumor

regressions in preclinical models.[2]

Table 2: Clinical Pharmacokinetic Observations for RMC-6236 (Phase 1 Trial)[2][8]
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Dose (mg QD) Key Observations

10 - 400 Dose-dependent increases in exposure (AUC).

10 - 400
Minimal accumulation with repeated daily

dosing.

≥ 80
Achieved exposures predicted to induce tumor

regressions based on preclinical models.

Detailed human PK parameters such as Cmax, Tmax, AUC, and half-life have not been publicly

disclosed in the provided search results.

Pharmacodynamics (PD)
The pharmacodynamic effects of RMC-6236 have been assessed both in vitro and in vivo,

demonstrating potent and selective inhibition of the RAS signaling pathway.

In Vitro Pharmacodynamics
RMC-6236 potently inhibits the binding of RAS to its downstream effector RAF in vitro.[1]

Table 3: In Vitro Biochemical Potency of RMC-6236[1]

RAS Variant
EC50 (nM) for Inhibition of RAS-RAF
Binding

Wild-type KRAS Specific value not provided

Wild-type NRAS Specific value not provided

Wild-type HRAS Specific value not provided

Oncogenic RAS variants Specific value not provided

While the publication states potent inhibition with EC50 values, the specific numerical data is

not available in the abstract.
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In cancer cell lines with KRAS mutations (HPAC and Capan-2), treatment with RMC-6236 led

to a dose- and time-dependent reduction in phosphorylated ERK (pERK), a key downstream

marker of RAS pathway activity.[1]

In Vivo and Clinical Pharmacodynamics
In preclinical xenograft models, a single oral dose of RMC-6236 resulted in profound and dose-

dependent suppression of DUSP6 mRNA levels, a pharmacodynamic biomarker of RAS

pathway inhibition.[9] In the clinic, treatment with RMC-6236 led to a marked reduction in the

variant allele frequency of KRAS in circulating tumor DNA (ctDNA) across multiple tumor types,

indicating on-target anti-tumor activity.[2][6]

Experimental Protocols
Protocol: In Vivo Murine Xenograft Study
This protocol is a generalized representation based on descriptions of preclinical studies.[1][9]

Cell Line Implantation: Human cancer cell lines (e.g., Capan-2, NCI-H441, HPAC, NCI-H358)

are subcutaneously implanted into immunocompromised mice (e.g., BALB/c nude).

Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).

Randomization: Mice are randomized into vehicle control and treatment groups.

Drug Administration: RMC-6236 is administered orally, once daily, at specified doses (e.g., 3,

10, 25 mg/kg).[1]

Pharmacokinetic Analysis: At specified time points after dosing, blood and tumor samples

are collected to determine drug concentrations using methods like LC-MS/MS.

Pharmacodynamic Analysis: Tumor samples are collected to analyze biomarkers of RAS

pathway inhibition, such as pERK levels (by immunoblot) or DUSP6 mRNA levels (by qRT-

PCR).

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) to assess

anti-tumor activity. Body weight is monitored as an indicator of toxicity.
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Data Analysis: Tumor growth inhibition, regressions, and statistical significance are

calculated.

Protocol: Phase 1 Clinical Trial (RMC-6236-001)
This protocol is a summary of the design for the Phase 1/2 study of RMC-6236.[2][7]

Study Design: A multicenter, open-label, dose-escalation and dose-expansion study.

Patient Population: Adult patients with advanced solid tumors harboring specific RAS

mutations.[7]

Objectives: To evaluate the safety, tolerability, pharmacokinetics, and clinical activity of RMC-

6236 and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2

dose (RP2D).[7]

Treatment: RMC-6236 is administered orally once daily in 21-day cycles. Doses are

escalated in subsequent cohorts (e.g., 10 mg, 20 mg, 40 mg, up to 400 mg).[2]

Pharmacokinetic Sampling: Serial blood samples are collected at specified time points (e.g.,

pre-dose, and various post-dose times) on Day 1 and Day 15 of Cycle 1 to assess PK

parameters.[8]

Pharmacodynamic Assessment: Circulating tumor DNA (ctDNA) is collected from blood

samples to monitor changes in KRAS variant allele frequency.

Safety and Tolerability: Adverse events are monitored and graded according to standard

criteria.

Efficacy Evaluation: Tumor responses are assessed using imaging (e.g., CT or MRI)

according to RECIST v1.1 criteria.
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Caption: Mechanism of action for RMC-6236, a RAS(ON) multi-selective inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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